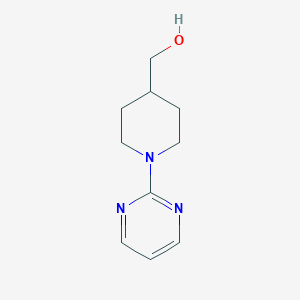

(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-pyrimidin-2-ylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-8-9-2-6-13(7-3-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNGTEUNVMHDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380153 | |

| Record name | [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111247-61-1 | |

| Record name | 1-(2-Pyrimidinyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111247-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol synthesis pathway

An In-Depth Technical Guide to the Synthesis of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Abstract

This compound, a heterocyclic compound incorporating both a pyrimidine and a piperidine scaffold, serves as a valuable building block in medicinal chemistry and drug discovery. The pyrimidine ring is a cornerstone of nucleobases and is prevalent in a wide array of therapeutic agents, while the functionalized piperidine motif offers a versatile, saturated core for modulating physicochemical properties. This technical guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, designed for researchers and drug development professionals. It moves beyond simple procedural lists to offer insights into the causality behind experimental choices, focusing on two primary strategies: direct nucleophilic aromatic substitution (SNAr) and a reduction-based approach from a carboxylic acid precursor. Detailed experimental protocols, comparative analysis, and process logic are presented to create a self-validating and authoritative resource for laboratory application.

Chapter 1: Retrosynthetic Analysis

The logical design of a synthesis for this compound begins with a retrosynthetic analysis to identify the most practical bond disconnections and key intermediates. Two primary strategies emerge from this analysis, forming the foundation of the synthetic routes discussed in this guide.

-

C-N Bond Disconnection (Pathway A): The most intuitive disconnection is the bond between the pyrimidine C2 carbon and the piperidine nitrogen. This suggests a nucleophilic aromatic substitution (SNAr) reaction. The synthons for this pathway are the commercially available piperidin-4-yl-methanol, acting as the nucleophile, and an activated pyrimidine, such as 2-chloropyrimidine, serving as the electrophile. This is generally the most direct and convergent approach.

-

C-O Bond Disconnection / Functional Group Interconversion (Pathway B): An alternative strategy involves the late-stage formation of the primary alcohol. This retrosynthetic step transforms the target alcohol into its corresponding carboxylic acid precursor, 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid.[1] This precursor can then be disconnected via the same C-N bond as in Pathway A, leading back to 2-chloropyrimidine and piperidine-4-carboxylic acid. This pathway is less direct but offers an alternative if the starting alcohol is problematic or if the carboxylic acid intermediate is readily available.

Caption: Retrosynthetic analysis of the target molecule.

Chapter 2: Synthesis of Key Intermediates

A reliable synthesis of the final compound depends on the quality and availability of its precursors. The primary intermediate, piperidin-4-yl-methanol, is crucial for the most direct pathway.

Piperidin-4-yl-methanol

Also known as 4-(hydroxymethyl)piperidine, this compound is a versatile building block in the synthesis of numerous pharmaceutical agents.[2] While it can be prepared via catalytic hydrogenation of 4-pyridinemethanol, a more common laboratory-scale synthesis involves the reduction of a commercially available ester.[2]

Table 1: Properties of Piperidin-4-yl-methanol

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6457-49-4 | [2][3] |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | |

| Melting Point | 55-59 °C | [3] |

| Boiling Point | 118-120 °C (10 mmHg) |[3] |

Experimental Protocol: Synthesis of Piperidin-4-yl-methanol

This protocol details the reduction of ethyl piperidine-4-carboxylate using lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of converting esters to primary alcohols.[3][4]

Materials:

-

Ethyl piperidine-4-carboxylate (1 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

15% aqueous Sodium Hydroxide (NaOH)

-

Water (deionized)

Procedure:

-

Suspend LiAlH₄ (2.2 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C using an ice bath.

-

Dissolve ethyl piperidine-4-carboxylate (1 eq) in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension. Causality: The slow addition is critical to control the highly exothermic reaction.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight to ensure the reaction goes to completion.[4]

-

Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the sequential, dropwise addition of:

-

Water (volume equivalent to the mass of LiAlH₄ used)

-

15% aqueous NaOH (volume equivalent to the mass of LiAlH₄ used)

-

Water (3 times the volume equivalent to the mass of LiAlH₄ used)

-

Trustworthiness: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts into a granular, easily filterable solid.

-

-

Stir the resulting mixture at room temperature for 30 minutes.[3][4]

-

Filter the solid precipitate through a pad of Celite and wash the filter cake thoroughly with THF.

-

Combine the filtrate and washes, then concentrate under reduced pressure to yield piperidin-4-yl-methanol as a white solid or colorless oil, often in quantitative yield.[4]

Chapter 3: Core Synthesis Pathways

With the necessary intermediates in hand, the assembly of the final product can proceed. The choice between the SNAr and reduction pathways often depends on starting material availability and desired scale.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This is the most efficient and convergent route. The reaction proceeds via the attack of the secondary amine of piperidin-4-yl-methanol on the electron-deficient pyrimidine ring at the C2 position, leading to the displacement of the chloride leaving group.[5]

Caption: Schematic for the SNAr synthesis pathway.

Experimental Protocol: SNAr Synthesis

Materials:

-

Piperidin-4-yl-methanol (1 eq)

-

2-Chloropyrimidine (1 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

-

To a solution of piperidin-4-yl-methanol (1 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 3 eq).

-

Add 2-chloropyrimidine (1 eq) to the mixture.

-

Heat the reaction mixture to 70-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS). Expertise: The electron-deficient nature of the pyrimidine ring makes this SNAr reaction feasible without palladium catalysis. A base is required to scavenge the HCl generated during the reaction.[5][6]

-

Cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Pathway B: Reduction of a Carboxylic Acid Precursor

This two-step alternative first involves the SNAr coupling of 2-chloropyrimidine with piperidine-4-carboxylic acid, followed by the reduction of the resulting carboxylic acid to the target primary alcohol.

Caption: Schematic for the two-step reduction pathway.

Experimental Protocol: Reduction of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid

Materials:

-

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid (1 eq)[1]

-

Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Prepare a cooled (0 °C) suspension of LiAlH₄ (approx. 2-3 eq) in anhydrous THF under an inert atmosphere.

-

Add a solution of 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid (1 eq) in THF dropwise to the LiAlH₄ suspension.

-

After addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). An analogous reduction of pyrimidine-4-carboxylic acid is well-documented.[7]

-

Cool the reaction to 0 °C and perform a Fieser workup as described in the protocol for piperidin-4-yl-methanol synthesis.

-

Filter the aluminum salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the final compound.

Chapter 4: Comparative Analysis

The choice of synthetic route is a critical decision based on efficiency, cost, and scalability.

Table 2: Comparison of Synthetic Pathways

| Parameter | Pathway A (SNAr) | Pathway B (Reduction) |

|---|---|---|

| Number of Steps | 1 (from key intermediates) | 2 (from key intermediates) |

| Key Reagents | Piperidin-4-yl-methanol, 2-Chloropyrimidine | Piperidine-4-carboxylic acid, 2-Chloropyrimidine, LiAlH₄ |

| Atom Economy | Higher | Lower (due to reducing agent) |

| Yield Potential | Generally high for SNAr on electron-poor systems. | Dependent on two sequential high-yielding steps. |

| Safety/Handling | Standard handling of organic bases and solvents. | Requires careful handling of highly reactive and pyrophoric LiAlH₄. |

| Ideal Application | Direct, convergent synthesis for most lab-scale applications. | Useful when the carboxylic acid intermediate is more readily available or cheaper than the alcohol. |

References

-

Royal Society of Chemistry. An improved and scalable process for the synthesis of donepezil-based reactivators of acetylcholinesterase . RSC Advances. [Link]

-

ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) . Journal of Medicinal Chemistry. [Link]

-

PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor . [Link]

-

PubChem. 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid . [Link]

-

PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 . [Link]

-

ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine . [Link]

-

ResearchGate. Procedure for N-alkylation of Piperidine? . [Link]

Sources

- 1. 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid | C10H13N3O2 | CID 2767267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 4-Piperidinemethanol | 6457-49-4 [chemicalbook.com]

- 4. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol (CAS No. 111247-61-1).[1][2] As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic characteristics is paramount. In the absence of publicly available, peer-reviewed spectroscopic data for this specific compound, this guide synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The analysis is grounded in the well-documented spectroscopic behaviors of its constituent moieties: the pyrimidine ring and the piperidinemethanol scaffold. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and related compounds.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine core, which is further functionalized with a hydroxymethyl group. The pyrimidine moiety is a fundamental building block in numerous biologically active molecules, including nucleic acids, and its derivatives are known to exhibit a wide range of pharmacological activities. Similarly, the piperidine ring is a prevalent scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The combination of these two pharmacophores in this compound suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of a molecule's atomic arrangement, functional groups, and mass. This guide will delve into the predicted spectroscopic signatures of this compound, offering a robust framework for its identification and characterization.

Molecular Structure

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure.

Figure 3. Plausible mass spectrometry fragmentation pathway.

Causality behind Fragmentation:

-

Loss of Hydroxymethyl Radical: A common fragmentation for alcohols is the alpha-cleavage, leading to the loss of the -CH₂OH radical (31 Da), which would result in a fragment at m/z = 162.

-

Cleavage of the Piperidine-Pyrimidine Bond: The bond between the pyrimidine ring and the piperidine nitrogen can cleave, leading to fragments corresponding to the pyrimidine cation (m/z = 79) and the piperidinemethanol cation (m/z = 114).

Experimental Protocol for MS Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of this compound. The provided NMR, IR, and MS data, derived from the established principles and spectroscopic behavior of related structural motifs, offer a robust framework for the identification and characterization of this compound. The experimental protocols outlined herein represent standard methodologies for obtaining high-quality spectroscopic data. It is the author's hope that this guide will serve as a valuable and practical resource for researchers in the field of medicinal chemistry and drug discovery.

References

Sources

(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the utilization of "privileged scaffolds" – core molecular structures that are capable of binding to a variety of biological targets. (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol, with the CAS Number 111247-61-1, represents such a scaffold.[1] While not recognized for intrinsic biological activity, its true significance lies in its role as a versatile building block for the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide provides a comprehensive analysis of this compound, focusing on the therapeutic relevance of its constituent moieties, its synthetic utility, and its potential as a foundational element in the development of next-generation therapeutics.

Deconstruction of a Privileged Scaffold: The Pyrimidine and Piperidine Moieties

The therapeutic potential of derivatives of this compound can be understood by examining its core components: the pyrimidine ring and the piperidine ring. Both are independently recognized as critical pharmacophores in a multitude of FDA-approved drugs and clinical candidates.

The Pyrimidine Ring: A Cornerstone in Kinase Inhibition and Beyond

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide range of biologically active compounds.[2] Its nitrogen atoms act as hydrogen bond acceptors, and the aromatic system allows for various substitutions to modulate electronic properties and target interactions. Derivatives of pyrimidine are particularly prominent in oncology, where they form the core of numerous kinase inhibitors.[2] For instance, pyrrolo[2,3-d]pyrimidine-based compounds have been developed as potent inhibitors of Akt kinases, a key node in cancer cell survival pathways.[3] The pyrimidine scaffold's ability to be functionalized allows for the fine-tuning of selectivity and potency against specific kinase targets.[2]

The Piperidine Ring: A Key to CNS Activity and Physicochemical Properties

The piperidine ring is a saturated heterocycle that is a common feature in many centrally acting drugs.[4] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for interacting with the complex binding pockets of receptors and enzymes. The basic nitrogen atom of the piperidine ring is often a key interaction point and can be protonated at physiological pH, influencing solubility and cell permeability. The versatility of the piperidine scaffold is demonstrated by its presence in compounds developed for a range of applications, from antiviral agents against HCV to treatments for narcolepsy.[5][6]

Synergistic Potential: The this compound Scaffold

The combination of the pyrimidine and piperidine rings in this compound creates a scaffold with significant potential for generating novel drug candidates. The pyrimidine moiety can serve as the primary pharmacophore, targeting specific enzymes or receptors, while the piperidine ring can act as a versatile linker and a means to optimize pharmacokinetic properties. The methanol group at the 4-position of the piperidine ring provides a convenient handle for further chemical modification and diversification.

The following diagram illustrates the core structure and the key regions for chemical modification:

Caption: Core components and potential applications of the scaffold.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives typically involves standard organic chemistry transformations. A common approach is the nucleophilic aromatic substitution reaction between 2-chloropyrimidine and 4-piperidinemethanol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound via nucleophilic aromatic substitution.

Materials:

-

2-chloropyrimidine

-

4-piperidinemethanol

-

Triethylamine (TEA) or other suitable base

-

Methanol or other suitable solvent

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of 4-piperidinemethanol (1 equivalent) in methanol, add triethylamine (1.1 equivalents).

-

Add 2-chloropyrimidine (1 equivalent) to the reaction mixture.

-

Stir the reaction mixture at reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dilute the residue with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Validation: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following workflow diagram illustrates the general synthetic and validation process:

Caption: General workflow for synthesis and validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

| Property | Value |

| CAS Number | 111247-61-1 |

| Molecular Formula | C₁₀H₁₅N₃O |

| Molecular Weight | 193.25 g/mol |

Future Directions and Therapeutic Potential

The true value of this compound lies in its potential as a starting point for the development of new therapeutics. By leveraging the known biological activities of pyrimidine and piperidine derivatives, researchers can design and synthesize novel compounds with tailored pharmacological profiles. For example, derivatization of the pyrimidine ring could lead to potent and selective kinase inhibitors for the treatment of cancer.[2][3] Alternatively, modification of the piperidine moiety could be explored to develop novel agents for CNS disorders or infectious diseases.[4][5] The methanol group provides a convenient point for the attachment of various functional groups to explore structure-activity relationships and optimize drug-like properties.

Conclusion

This compound is a prime example of a privileged scaffold in medicinal chemistry. While it does not possess significant intrinsic biological activity, its constituent pyrimidine and piperidine moieties are well-established pharmacophores in a wide range of therapeutic areas. This technical guide has provided an in-depth analysis of the chemical and biological rationale for its use as a versatile building block in drug discovery. By understanding the synthetic utility and the therapeutic potential of this scaffold, researchers can continue to develop novel and effective treatments for a variety of human diseases.

References

-

Pennington, L. D., et al. (2022). Substituted piperidino compounds and related methods of treatment (U.S. Patent No. 12,441,710 B2). U.S. Patent and Trademark Office. Retrieved from [Link]

- (2010). Piperidin-4-ylpiperazine compounds for the treatment of hcv infection (Patent No. WO2010081851A1). Google Patents.

- (2010). Substituted 4-amino-piperidines (Patent No. US20100016365A1). Google Patents.

- (2023). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride (Patent No. CN115124457B). Google Patents.

-

Petrukhin, K., et al. (2016). Substituted 4-phenylpiperidines, their preparation and use (U.S. Patent No. 9,434,727 B2). U.S. Patent and Trademark Office. Retrieved from [Link]

-

Pothuri, V. V. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. Retrieved from [Link]

-

Sippl, W., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 351(12), e1800218. Retrieved from [Link]

-

PubChem. (n.d.). (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). [4-(4-Isoquinolin-1-yl-piperazin-1-yl)-pyrimidin-2-yl]-methanol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

-

Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]

-

Gallicchio, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6528. Retrieved from [Link]

-

Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted piperidino compounds and related methods of treatment - Patent US-12441710-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents [patents.google.com]

The Pyrimidinyl-Piperidinyl Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidinyl-piperidinyl scaffold has emerged as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and "privileged" status in the development of novel therapeutics. This guide provides a comprehensive exploration of the diverse biological activities associated with this core structure, delving into its critical role in modulating key cellular pathways implicated in a wide range of diseases. From the inhibition of protein kinases in oncology to the allosteric modulation of G-protein coupled receptors (GPCRs) in neuroinflammation, this document synthesizes the current understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. We will dissect the causality behind experimental design, providing detailed, field-proven protocols for the robust evaluation of pyrimidinyl-piperidinyl derivatives. Furthermore, this guide will illuminate complex signaling pathways through detailed diagrams and present quantitative data in a clear, comparative format to empower researchers in their quest for next-generation therapeutics.

The Strategic Advantage of the Pyrimidinyl-Piperidinyl Core

The pyrimidine ring, a fundamental component of nucleic acids, and the piperidine ring, a prevalent scaffold in numerous natural alkaloids and synthetic drugs, unite to form a powerful pharmacophore.[1][2] The piperidine moiety offers a versatile, three-dimensional structure that can be readily functionalized to modulate physicochemical properties such as solubility, lipophilicity, and basicity.[1] This adaptability allows for the precise orientation of substituents to engage with specific binding pockets of biological targets, thereby enhancing potency and selectivity. When coupled with the pyrimidine's capacity for hydrogen bonding and aromatic interactions, the combined scaffold becomes a highly effective platform for designing molecules with a broad spectrum of biological activities.[3][4]

Anticancer Activity: Targeting the Kinome and Beyond

A significant body of research has focused on the development of pyrimidinyl-piperidinyl derivatives as potent anticancer agents, primarily through the inhibition of protein kinases.[4][5] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in human tumors.[6][7] Pyrimidinyl-piperidinyl scaffolds have been successfully employed to design potent inhibitors of this pathway. For instance, compounds with a 3-halogenic pyrazolopyrimidine ring and a piperidin-4-yl side chain have demonstrated high AKT1 inhibitory activity and potent anti-proliferative effects in prostate cancer cells.[6]

The general mechanism involves the pyrimidine core mimicking the adenine ring of ATP, allowing the inhibitor to bind to the ATP-binding pocket of the kinase. The piperidine substituent then extends into adjacent hydrophobic pockets, with its functionalization being critical for achieving high potency and selectivity.

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrimidinyl-piperidinyl compounds.

Structure-Activity Relationship (SAR) in Kinase Inhibition

The development of potent kinase inhibitors is a testament to the power of iterative medicinal chemistry guided by SAR. The following table summarizes key SAR findings for pyrimidinyl-piperidinyl scaffolds as kinase inhibitors.

| Scaffold Variation | Target Kinase(s) | Key Substituents and Their Effects | IC50 Range | Reference(s) |

| Pyrazolopyrimidine | AKT1 | A 3-halogenic pyrazolopyrimidine ring with a piperidin-4-yl side chain showed high potency. | 24.3 nM | [6] |

| Pyrido[2,3-d]pyrimidine | CDK6 | A steric bulky group reduced anticancer efficacy. | 115.38 nM | |

| Pyrazolo[1,5-a]pyrimidine | Pim-1 | Potent inhibition with a 3-carbonitrile substitution. | 0.54 - 0.68 µM | [8] |

| Imidazo[4,5-b]pyridine | Aurora Kinase | QSAR models indicate the importance of substituents on the piperidine ring. | - | [9] |

Anti-inflammatory Activity: Modulation of the NF-κB Pathway

Chronic inflammation is a key driver of many diseases, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of the inflammatory response.[10][11] Pyrimidinyl-piperidinyl derivatives have been investigated as inhibitors of this pathway.[10]

Mechanism of Action: Preventing NF-κB Nuclear Translocation

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][11] Certain pyrimidinyl-piperidine compounds have been shown to inhibit NF-κB activation by suppressing the phosphorylation of IκBα and the p65 subunit of NF-κB.[10]

Caption: A generalized workflow for the MTT cytotoxicity assay.

Signaling Pathway Analysis: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample and is invaluable for elucidating the mechanism of action of a compound by observing changes in protein expression or phosphorylation status. [1] Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies to visualize the protein of interest.

Step-by-Step Methodology:

-

Sample Preparation: Treat cells with the test compound for the desired time, then lyse the cells in a suitable buffer to extract the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding. [1]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt or total Akt).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. [1]8. Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected by a digital imager or X-ray film.

-

Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation.

Future Perspectives and Conclusion

The pyrimidinyl-piperidinyl scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent modularity of this chemical framework allows for extensive exploration of chemical space, leading to the identification of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Future research will likely focus on leveraging this scaffold to develop multi-targeted agents that can address the complex and interconnected nature of diseases like cancer. Furthermore, the application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will continue to refine the rational design of next-generation pyrimidinyl-piperidinyl-based drugs. [9] In conclusion, the pyrimidinyl-piperidinyl core represents a highly validated and privileged scaffold in drug discovery. Its proven success in targeting a diverse range of biological molecules, coupled with its synthetic tractability, ensures its continued prominence in the development of innovative medicines for the foreseeable future.

References

-

Jiang, J., Van, T. M., Ganesh, T., & Dingledine, R. (2018). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Chemical Neuroscience, 9(4), 699–707. [Link]

-

El-Gazzar, A. B. A., & Hafez, H. N. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(13), 3392–3397. [Link]

-

Shahbazi, S., Sekhon, B. S., & Dutt, R. (2020). The critical role of piperamide derivative D4 in the regulation of inflammatory response by the microglia and astrocytic glial cells. Biomedicine & Pharmacotherapy, 132, 110895. [Link]

-

Gundluru, M., et al. (2020). Synthesis and analgesic activity of novel pyrimidine derivatives of coumarin moiety. ResearchGate. [Link]

-

Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

-

Wang, Y., et al. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. National Institutes of Health. [Link]

-

Anjali, & Nain, S. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. [Link]

-

Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. [Link]

-

Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). PubMed. [Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. (2023). MDPI. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health. [Link]

-

Oum, Y. H., et al. (2020). Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design. PubMed. [Link]

-

Small-molecule inhibitors of the PI3K signaling network. (n.d.). PubMed Central. [Link]

-

Molecules | Special Issue : Progress in the Treatment of CNS Disorders: From In Silico to In Vivo. (n.d.). MDPI. [Link]

-

Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. (n.d.). PubMed Central. [Link]

-

Allosteric Modulators of G Protein-Coupled Receptors. (n.d.). MDPI. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]

-

Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377–381. [Link]

-

Sabiniarz, A., et al. (2007). Synthesis and pharmacological properties of 1-[2-hydroxy-3-(4-o,m,p-halogenophenyl)- and 3-(4-m-chlorophenyl)-1-piperazinyl]propyl derivatives of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylic acid with analgesic and sedative activities. Acta Poloniae Pharmaceutica, 64(4), 369–376. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

-

New pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines: synthesis, 2D-QSAR, anti-inflammatory, analgesic and ulcerogenicity studies. (n.d.). PubMed. [Link]

-

Patil, S. B. (2018). BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 9(1), 44-52. [Link]

-

Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. (n.d.). PubMed Central. [Link]

-

Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. (n.d.). PubMed Central. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Aswan Science and Technology Bulletin. [Link]

-

Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). PubMed Central. [Link]

-

Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). PubMed. [Link]

-

Analgesic activity of alkyl piperidine derivatives. (n.d.). Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

-

Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). PubMed. [Link]

-

Synthesis, analgesic and anti-inflammatory activities evaluation of some bi-, tri- and tetracyclic condensed pyrimidines. (n.d.). PubMed. [Link]

-

Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. (n.d.). PubMed. [Link]

-

Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. [Link]

-

Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed. [Link]

-

Cationic nonsymmetric transplatinum complexes with piperidinopiperidine ligands. Preparation, characterization, in vitro cytotoxicity, in vivo toxicity, and anticancer efficacy studies. (n.d.). PubMed. [Link]

-

QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. (2022). MDPI. [Link]

-

Evaluation of analgesic, anti-inflammatory, and antipyretic activity of piperine: An experimental study. (2020). ResearchGate. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MX2008002294A - Pyrimidine derivatives and their use as kcnq potassium channels openers. - Google Patents [patents.google.com]

- 8. Synthesis and pharmacological properties of 1-[2-hydroxy-3-(4-o,m,p-halogenophenyl)- and 3-(4-m-chlorophenyl)-1-piperazinyl]propyl derivatives of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylic acid with analgesic and sedative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol solubility and stability studies

An In-depth Technical Guide to the Solubility and Stability of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a heterocyclic compound of interest in pharmaceutical development. The document outlines detailed protocols for determining the aqueous and organic solubility profiles, as well as a thorough stability assessment under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The methodologies described herein are designed to establish a foundational understanding of the compound's physicochemical properties, which is critical for its advancement as a potential drug candidate. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental workflows.

Introduction

This compound is a molecule that incorporates both a pyrimidine and a piperidine moiety, structural motifs that are prevalent in a wide range of biologically active compounds.[1] The pyrimidine ring is a key component of nucleobases and is found in numerous therapeutic agents, including anticancer and antimicrobial drugs.[2][3] Similarly, the piperidine scaffold is a common feature in many pharmaceuticals, contributing to their desired pharmacological and pharmacokinetic properties.[1][4]

The successful development of any new chemical entity into a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical characteristics. Among the most critical of these are solubility and stability.[5] Aqueous solubility directly influences a drug's absorption and bioavailability, while its stability profile dictates its shelf-life, storage conditions, and potential degradation pathways.[6]

This guide presents a systematic approach to evaluating the solubility and stability of this compound. We will delve into the rationale behind the selection of experimental conditions and analytical techniques, providing a robust framework for generating reliable and reproducible data. The protocols are grounded in established scientific principles and regulatory expectations, ensuring that the generated data is suitable for inclusion in regulatory submissions.[7][8]

Physicochemical Properties (Predicted)

A preliminary in-silico assessment of this compound can provide valuable insights into its expected physicochemical properties, guiding the design of subsequent experimental studies.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₅N₃O | |

| Molecular Weight | 193.25 g/mol | |

| pKa (most basic) | ~7.5 (Piperidine N) | The piperidine nitrogen is expected to be the most basic site. |

| pKa (most acidic) | ~1.0 (Pyrimidine N) | The pyrimidine nitrogens are weakly basic. |

| LogP | ~1.5 | Indicates moderate lipophilicity. |

Solubility Assessment

The solubility of a drug substance is a critical determinant of its oral bioavailability. This section outlines protocols for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method used in early drug discovery to identify compounds with potentially problematic solubility.[9][10] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS, pH 7.4).

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[9]

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the "gold standard" measurement and represents the true saturation concentration of a compound in a given solvent at equilibrium. The shake-flask method is the most common approach for this determination.

-

Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method (see Section 5.0).

Expected Solubility Profile

Based on its predicted pKa and LogP, this compound is expected to exhibit pH-dependent aqueous solubility, with higher solubility at lower pH due to the protonation of the piperidine nitrogen.

| Solvent/Buffer | Expected Solubility (µg/mL) |

| pH 1.2 Buffer | > 1000 |

| pH 4.5 Buffer | 500 - 1000 |

| pH 6.8 Buffer | 100 - 500 |

| pH 7.4 Buffer | 50 - 100 |

| Water | 75 - 150 |

| Ethanol | > 2000 |

| Methanol | > 2000 |

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] These studies are guided by the ICH Q1A(R2) guideline.[7]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways.[6][12] This information is crucial for developing a stability-indicating analytical method.

Caption: Workflow for Forced Degradation Studies.

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for up to 72 hours.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for up to 72 hours.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C in a stability chamber for up to one week.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[13][14][15]

Samples should be analyzed at appropriate time points to target 5-20% degradation.[12]

Long-Term and Accelerated Stability

These studies are performed on at least three primary batches of the drug substance to establish the retest period. The storage conditions are defined by the ICH guidelines.[7][16]

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing should be performed at specified frequencies (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is required to quantify the active pharmaceutical ingredient (API) and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[17][18]

HPLC Method Development

Caption: HPLC Method Development and Validation Pathway.

Proposed HPLC Method

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[19][20][21] The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated using samples from the forced degradation study.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of test results to the true value.

-

Precision:

-

Repeatability: Precision under the same operating conditions over a short interval of time.

-

Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or different equipment.

-

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the investigation of the solubility and stability of this compound. The outlined protocols, grounded in established pharmaceutical development principles and regulatory guidelines, offer a clear path for generating the critical data necessary to support the progression of this compound through the drug development pipeline. Adherence to these methodologies will ensure the creation of a robust data package that elucidates the compound's intrinsic physicochemical properties, informs formulation development, and establishes appropriate storage and handling conditions.

References

-

HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved January 12, 2026, from [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved January 12, 2026, from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 12, 2026, from [Link]

-

Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved January 12, 2026, from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 12, 2026, from [Link]

-

ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved January 12, 2026, from [Link]

-

Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved January 12, 2026, from [Link]

-

ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved January 12, 2026, from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved January 12, 2026, from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 12, 2026, from [Link]

-

MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved January 12, 2026, from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved January 12, 2026, from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved January 12, 2026, from [Link]

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 12, 2026, from [Link]

-

World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved January 12, 2026, from [Link]

-

Atlas Material Testing Solutions. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved January 12, 2026, from [Link]

-

SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved January 12, 2026, from [Link]

-

Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 12, 2026, from [Link]

-

YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved January 12, 2026, from [Link]

-

U.S. Food and Drug Administration. (2018, August 24). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved January 12, 2026, from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved January 12, 2026, from [Link]

-

ICH. (n.d.). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved January 12, 2026, from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved January 12, 2026, from [Link]

-

IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved January 12, 2026, from [Link]

-

Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved January 12, 2026, from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 12, 2026, from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved January 12, 2026, from [Link]

-

International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric disubstituted piperidines. Retrieved January 12, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Pyrimidine Derivatives: Chemical Properties and Applications in Research. Retrieved January 12, 2026, from [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 12, 2026, from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved January 12, 2026, from [Link]

-

Ingenta Connect. (2020, December 15). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved January 12, 2026, from [Link]

-

Scientific Research Publishing. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). [1-(3-Methyl-2-pyridinyl)piperidin-4-yl]methanol. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 12, 2026, from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 12, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021, May 1). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved January 12, 2026, from [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). (1-(4-Nitrophenyl)piperidin-4-yl)methanol. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Piperidin-1-ylmethanol. Retrieved January 12, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. nbinno.com [nbinno.com]

- 4. ijnrd.org [ijnrd.org]

- 5. ijpsr.com [ijpsr.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ema.europa.eu [ema.europa.eu]

- 15. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 16. ikev.org [ikev.org]

- 17. pharmtech.com [pharmtech.com]

- 18. pharmasalmanac.com [pharmasalmanac.com]

- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 21. starodub.nl [starodub.nl]

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrimidine-Based Compounds

Abstract

The pyrimidine nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active agents.[1][2] Its inherent ability to mimic endogenous nucleic acid bases allows for critical interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery and synthesis of novel pyrimidine-based compounds. Moving beyond a mere recitation of methods, this guide delves into the causality behind experimental choices, offering field-proven insights to empower the rational design and efficient synthesis of next-generation therapeutics.

The Pyrimidine Core: A Foundation for Therapeutic Innovation

The six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3 is the defining feature of pyrimidine.[6] This unique electronic architecture is fundamental to its biological ubiquity, forming the structural basis for the nucleobases uracil, thymine, and cytosine.[4][7] Consequently, pyrimidine derivatives can act as antimetabolites or competitive inhibitors for enzymes involved in nucleic acid synthesis, a strategy effectively exploited in cancer chemotherapy with drugs like 5-fluorouracil and pemetrexed.[1]

The true power of the pyrimidine scaffold, however, lies in its synthetic tractability. The ring system can be readily functionalized at various positions, allowing for the precise tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This versatility has led to the development of pyrimidine-based drugs that target a diverse range of proteins, including protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[8]

Strategic Approaches to Pyrimidine Synthesis: From Classic Reactions to Modern Innovations

The synthesis of the pyrimidine core can be broadly categorized into two approaches: the construction of the pyrimidine ring from acyclic precursors and the functionalization of a pre-existing pyrimidine ring. The choice of strategy is dictated by the desired substitution pattern and the complexity of the target molecule.

Constructing the Pyrimidine Ring: The Biginelli Reaction

One of the most venerable and reliable methods for synthesizing dihydropyrimidinones (DHPMs), which are valuable precursors to a wide range of pyrimidine derivatives, is the Biginelli reaction.[9] First reported in 1893, this one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) offers a straightforward and atom-economical route to highly functionalized pyrimidine scaffolds.[9][10][11]

The reaction is typically acid-catalyzed and proceeds through a series of bimolecular reactions, initiated by the condensation of the aldehyde and urea to form an acyliminium ion intermediate.[10] This electrophilic intermediate is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product.

Experimental Protocol: Classical Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol describes a general procedure for the synthesis of ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials:

-

4-Methoxybenzaldehyde (2.7 g, 20 mmol)

-

Urea (2.4 g, 40 mmol)

-

Ethyl acetoacetate (5.2 g, 40 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzaldehyde (20 mmol), urea (40 mmol), and ethyl acetoacetate (40 mmol).[9]

-

Carefully add a few drops of concentrated sulfuric acid to adjust the pH of the mixture to approximately 4-5.[9]

-

Heat the reaction mixture to 80°C and maintain reflux for 1 hour with continuous stirring.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water to precipitate the solid product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.[9]

Self-Validation: The progress of the reaction should be monitored by TLC to ensure the consumption of starting materials. The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Modern Advancements in Pyrimidine Synthesis

While the Biginelli reaction remains a workhorse in pyrimidine synthesis, modern methodologies have focused on improving reaction efficiency, expanding substrate scope, and adhering to the principles of green chemistry.

Microwave-Assisted Synthesis: The use of microwave irradiation has dramatically accelerated the synthesis of pyrimidine derivatives, often reducing reaction times from hours to minutes and improving yields.[12][13][14] This technique is particularly effective for multicomponent reactions like the Biginelli condensation.[12]

Experimental Protocol: Microwave-Assisted Biginelli Reaction

This protocol provides a general procedure for the microwave-assisted synthesis of tetrahydropyrimidine derivatives.

Materials:

-

Substituted benzaldehyde (1 mmol)

-

N,N'-Dimethylurea (1 mmol)

-

Substituted acetoacetanilide (1 mmol)

-

Ethanol

Procedure:

-

In a microwave-safe reaction vessel, combine the substituted benzaldehyde (1 mmol), N,N'-dimethylurea (1 mmol), and the appropriate acetoacetanilide derivative (1 mmol) in ethanol.[12]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for 22-24 minutes at a suitable temperature and power, monitoring the reaction progress by TLC.[12]

-

After completion, cool the reaction vessel to room temperature.

-

Pour the reaction mixture into crushed ice water to precipitate the product.[12]

-

Collect the solid by filtration, wash with water, and dry under vacuum.[12]

Transition Metal-Catalyzed Cross-Coupling Reactions: For the diversification of pre-formed pyrimidine rings, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are indispensable tools. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents onto the pyrimidine core with high efficiency and regioselectivity. The Suzuki coupling, in particular, has been extensively used for the arylation of chloropyrimidines.[15][16]

Experimental Protocol: Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol outlines a general procedure for the regioselective Suzuki coupling of 2,4-dichloropyrimidine with an arylboronic acid.

Materials:

-

2,4-Dichloropyrimidine (1.0 mmol)

-

Arylboronic acid (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

1,4-Dioxane (anhydrous)

-

Argon atmosphere

Procedure:

-

To an oven-dried Schlenk flask, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.0 mmol), and potassium carbonate (3.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane (3.5 mL) via syringe.[16]

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture under a positive pressure of argon.[16]

-

Heat the reaction mixture to 100°C and stir under an argon atmosphere for 24 hours.[16]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Structural Elucidation and Characterization

The unambiguous identification and characterization of newly synthesized pyrimidine compounds are critical for establishing structure-activity relationships (SAR). A combination of spectroscopic techniques is employed for this purpose.

| Technique | Information Provided | Key Considerations |

| ¹H NMR | Provides information on the proton environment, including chemical shift, integration, and coupling patterns, which helps to determine the substitution pattern on the pyrimidine ring and attached functional groups.[7] | The chemical shifts of pyrimidine protons are sensitive to substituents.[7] |

| ¹³C NMR | Reveals the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.[7] | Useful for confirming the number of carbon atoms and their hybridization.[7] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.[3][7] | High-resolution mass spectrometry (HRMS) provides the exact mass and elemental composition. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as C=O (carbonyl), N-H (amine/amide), and C=N (imine) bonds, based on their characteristic vibrational frequencies.[8][17] | Useful for confirming the success of reactions involving changes in functional groups.[17] |

Representative Spectroscopic Data: For a synthesized pyrimidine derivative, the ¹H NMR spectrum might show characteristic signals for the pyrimidine ring protons, as well as signals for the various substituents. For example, in the ¹H-NMR spectrum of a dihydropyrimidinone, one would expect to see signals for the NH protons, the CH proton at the 4-position, and the protons of the ester and other substituents.[4] The IR spectrum would typically show characteristic absorption bands for the N-H and C=O stretching vibrations.[4]

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[6] Understanding the SAR is crucial for the rational design of more potent and selective drug candidates. For instance, in the development of kinase inhibitors, specific substituents on the pyrimidine ring are designed to interact with key amino acid residues in the ATP-binding pocket of the target kinase.

Case Study: Pyrimidine Derivatives as Anticancer Agents

The pyrimidine scaffold is particularly prominent in the development of anticancer agents.[1] Many pyrimidine-based compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4i | MCF-7 (Breast) | 0.33 ± 0.24 | |

| HeLa (Cervical) | 0.52 ± 0.13 | ||

| HepG2 (Liver) | 3.09 ± 0.11 | ||

| Compound 5 | HT1080 (Fibrosarcoma) | 96.25 | [1] |

| Hela (Cervical) | 74.8 | [1] | |

| Caco-2 (Colorectal) | 76.92 | [1] | |

| A549 (Lung) | 148 | [1] | |

| Compound 7 | HT1080 (Fibrosarcoma) | 43.75 | [1] |

| Hela (Cervical) | 17.50 | [1] | |

| Caco-2 (Colorectal) | 73.08 | [1] | |

| A549 (Lung) | 68.75 | [1] | |

| Compound 2a | A549 (Lung) | 42 | [4] |

| Compound 2f | A549 (Lung) | 47.5 | [4] |

Visualizing the Workflow: From Synthesis to Biological Evaluation

A logical and well-defined workflow is essential for the efficient discovery and development of novel pyrimidine-based compounds.

Sources

- 1. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmchemsci.com [jmchemsci.com]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]

- 12. researchgate.net [researchgate.net]

- 13. MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Space of Pyrimidin-2-yl-piperidine Analogs

Foreword: The Strategic Value of the Pyrimidin-2-yl-piperidine Scaffold